molecular formula C11H12ClIO B1358198 5-Chloro-1-(3-iodophenyl)-1-oxopentane CAS No. 487058-90-2

5-Chloro-1-(3-iodophenyl)-1-oxopentane

Cat. No.: B1358198
CAS No.: 487058-90-2
M. Wt: 322.57 g/mol
InChI Key: FPPGJELLTNUACE-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-iodophenyl)-1-oxopentane is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a ketone group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-iodophenyl)-1-oxopentane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodobenzene and 5-chloropentan-2-one.

    Halogenation: The 3-iodobenzene is subjected to halogenation to introduce the chlorine atom.

    Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura coupling, is employed to link the halogenated benzene with the pentanone derivative. This reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-iodophenyl)-1-oxopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Reduction: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanol.

    Oxidation: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanoic acid.

Scientific Research Applications

5-Chloro-1-(3-iodophenyl)-1-oxopentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-Chloro-1-(3-iodophenyl)-1-oxopentane exerts its effects depends on the specific reactions it undergoes. In medicinal chemistry, its activity would be related to its interaction with biological targets, such as enzymes or receptors. The presence of halogens can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-iodophenyl)-1-oxopentane: Similar structure but with the iodine atom in the para position.

    5-Bromo-1-(3-iodophenyl)-1-oxopentane: Bromine replaces chlorine, potentially altering reactivity and biological activity.

    5-Chloro-1-(3-bromophenyl)-1-oxopentane: Bromine replaces iodine, affecting the compound’s properties.

Properties

IUPAC Name

5-chloro-1-(3-iodophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPGJELLTNUACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621996
Record name 5-Chloro-1-(3-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-90-2
Record name 5-Chloro-1-(3-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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